molecular formula C32H40N2O8S B605694 Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir CAS No. 1205550-99-7

Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir

Cat. No.: B605694
CAS No.: 1205550-99-7
M. Wt: 612.7 g/mol
InChI Key: MDBUGPWBKWJULZ-CMDGGOBGSA-N
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Description

AV-105 is a precursor to Florbetapir, a radiolabeled compound used in positron emission tomography (PET) imaging. It is specifically designed for imaging neurodegenerative diseases of the brain, such as Alzheimer’s disease. The compound is a slyrylpyridine tosylate, which can be radiolabeled with fluorine-18 to produce Florbetapir (18F) .

Mechanism of Action

Target of Action

AV-105, also known as “(E)-2-[2-[2-[[5-[4-[Boc-(methyl)amino]styryl]-2-pyridyl]oxy]ethoxy]ethoxy]ethyl 4-Methylbenzenesulfonate”, “Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir”, “UGK102X7LM”, or “Florbetapir F-18 starting material”, is a precursor to the synthesis of Florbetapir (18F), a radiopharmaceutical agent used for positron emission tomography (PET) imaging of neurodegenerative diseases of the brain . The primary target of AV-105 is therefore the brain tissues affected by neurodegenerative diseases.

Mode of Action

AV-105 is synthesized into 18F-radiolabeled compounds, which are used for PET imaging . These compounds interact with amyloid plaques in the brain, a common hallmark of neurodegenerative diseases such as Alzheimer’s disease. The radiolabeled compounds bind to the amyloid plaques, and this binding can be detected and visualized using PET imaging .

Pharmacokinetics

The pharmacokinetics of AV-105 have been studied in healthy adults. Peak plasma concentrations of imatinib, the active ingredient in AV-105, occurred within 3 hours of dosing. Systemic exposure to imatinib was lower compared to oral imatinib, suggesting that AV-105 may offer a more targeted approach to delivering the drug to the brain .

Result of Action

The primary result of AV-105’s action is the production of images that reveal the presence and distribution of amyloid plaques in the brain. This can aid in the diagnosis and monitoring of neurodegenerative diseases .

Action Environment

The action of AV-105 is influenced by various environmental factors. For instance, the effectiveness of the compound can be affected by the patient’s overall health status, the stage of the disease, and the presence of other medications. Furthermore, factors such as temperature and humidity could potentially affect the stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AV-105 involves the use of a primary tosylate as an active leaving group instead of a primary mesylate. This method is beneficial because the tosylate generated during the radiofluorination reaction can be easily removed by chromatographic means from the radiolabeled imaging product .

Industrial Production Methods: In industrial settings, AV-105 is produced by reacting slyrylpyridine with tosyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques to obtain a high-purity compound .

Types of Reactions:

    Radiofluorination: AV-105 undergoes radiofluorination to produce Florbetapir (18F). This reaction involves the substitution of the tosylate group with fluorine-18.

    Substitution Reactions: The tosylate group in AV-105 can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Radiofluorination: Fluorine-18, typically in the form of fluoride ion, is used as the reagent.

    Substitution Reactions: Common nucleophiles include halides, cyanides, and thiolates.

Major Products:

Comparison with Similar Compounds

    Florbetaben (18F): Another radiolabeled compound used for PET imaging of amyloid plaques.

    Flutemetamol (18F): A radiolabeled compound similar to Florbetapir (18F) used for PET imaging.

Comparison: AV-105 is unique in its use of a tosylate group as the leaving group for radiofluorination, which offers advantages in terms of purification and yield. Compared to other similar compounds, AV-105 provides a more efficient and cleaner synthesis route for producing Florbetapir (18F) .

Properties

IUPAC Name

2-[2-[2-[5-[(E)-2-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]ethenyl]pyridin-2-yl]oxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O8S/c1-25-6-15-29(16-7-25)43(36,37)41-23-21-39-19-18-38-20-22-40-30-17-12-27(24-33-30)9-8-26-10-13-28(14-11-26)34(5)31(35)42-32(2,3)4/h6-17,24H,18-23H2,1-5H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBUGPWBKWJULZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)C=CC3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=NC=C(C=C2)/C=C/C3=CC=C(C=C3)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205550-99-7
Record name Deflouro-(p-tolylsulfonyloxy)-N-boc-florbetapir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1205550997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-(2-(2-(5-(4-(tert-butoxycarbonyl(methyl)amino)styryl)pyridin-2-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzene sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEFLOURO-(P-TOLYLSULFONYLOXY)-N-BOC-FLORBETAPIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGK102X7LM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How efficient is the synthesis of 18F-AV-45 using AV-105?

A2: Research indicates that the automatic synthesis of 18F-AV-45 utilizing AV-105 as a precursor can achieve high efficiency. [] Optimization of synthesis parameters, such as the amount of AV-105 used, reaction temperature, and solvent, plays a crucial role in maximizing yield. One study demonstrated a radiochemical yield (RCP) of over 98% and an uncorrected synthesis efficiency of approximately 31.0% ± 2.8% under optimized conditions. [] These findings suggest that this method holds promise for producing 18F-AV-45 efficiently for clinical applications.

Q2: How does 18F-AV-45, synthesized from AV-105, aid in the diagnosis of Alzheimer’s Disease?

A3: 18F-AV-45, synthesized using AV-105 as a precursor, enables visualization of Aβ plaques in the brain through PET imaging. [] In a study involving patients with dementia, 18F-AV-45 PET/CT scans revealed positive Aβ protein deposition primarily in the gray matter of the brain in a subset of patients. [] This pattern of deposition aligns with AD diagnosis. The remaining patients displayed negative Aβ protein deposition, suggesting alternative dementia etiologies. [] Therefore, 18F-AV-45 imaging contributes valuable information for differential diagnosis in dementia cases.

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